molecular formula C29H31N7O2 B608859 Map3K14-IN-173 CAS No. 2113617-02-8

Map3K14-IN-173

Katalognummer: B608859
CAS-Nummer: 2113617-02-8
Molekulargewicht: 509.614
InChI-Schlüssel: VQBPWNWQPUQVHN-GDLZYMKVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MAP3K14-IN-173 is a novel and potent inhibitor of MAP3K14 kinase, also known as NF-κB-inducing kinase (NIK). It demonstrates high potency with an IC50 of 1.8 nM against NIK autophosphorylation . The compound effectively inhibits phospho-IKKα levels in L363 multiple myeloma cells (IC50=1.3 nM) and exhibits significant antiproliferative activity in JJN-3 multiple myeloma cells (IC50=29 nM), highlighting its specific research value in studying the alternative NF-κB signaling pathway . NIK is a critical kinase in the non-canonical NF-κB pathway, which plays a fundamental role in immune cell development, lymphoid organ formation, and immune homeostasis . Dysregulation of this pathway is implicated in various inflammatory diseases and cancers . Research into MAP3K14 is further substantiated by clinical studies linking genetic variants of the gene to patient survival outcomes in diseases such as HBV-related hepatocellular carcinoma . This product is supplied with a purity of >98% as determined by HPLC and is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

2113617-02-8

Molekularformel

C29H31N7O2

Molekulargewicht

509.614

IUPAC-Name

(3S)-5-[2-[5-cyano-2-methyl-4-(2-morpholin-4-ylethyl)anilino]pyrimidin-4-yl]-3-(hydroxymethyl)-3-methyl-1,2-dihydroindole-7-carbonitrile

InChI

InChI=1S/C29H31N7O2/c1-19-11-20(4-6-36-7-9-38-10-8-36)22(15-30)14-26(19)35-28-32-5-3-25(34-28)21-12-23(16-31)27-24(13-21)29(2,18-37)17-33-27/h3,5,11-14,33,37H,4,6-10,17-18H2,1-2H3,(H,32,34,35)/t29-/m0/s1

InChI-Schlüssel

VQBPWNWQPUQVHN-GDLZYMKVSA-N

SMILES

CC1=CC(=C(C=C1NC2=NC=CC(=N2)C3=CC(=C4C(=C3)C(CN4)(C)CO)C#N)C#N)CCN5CCOCC5

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

MAP3K14-IN 173;  MAP3K14 IN-173;  MAP3K14 IN 173;  MAP3K14-IN-173

Herkunft des Produkts

United States

Foundational & Exploratory

In-Depth Technical Guide: Determining the Potency of Map3K14-IN-173 Against NIK Autophosphorylation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14), also known as NF-κB-Inducing Kinase (NIK), and details the experimental framework for characterizing the inhibitory activity of a potent and specific inhibitor, Map3K14-IN-173. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor profiling and the study of NF-κB signaling pathways.

The Central Role of NIK (MAP3K14) in Non-Canonical NF-κB Signaling

Mitogen-activated protein kinase kinase kinase 14 (MAP3K14 or NIK) is a critical serine/threonine kinase that functions as the central regulatory node of the non-canonical (or alternative) NF-κB signaling pathway.[1][2] Unlike the canonical pathway, which responds to a broad range of stimuli, the non-canonical pathway is selectively activated by a specific subset of Tumor Necrosis Factor (TNF) superfamily receptors, such as the lymphotoxin β receptor (LTβR) and B-cell activating factor receptor (BAFF-R).[1]

In unstimulated cells, NIK is continuously targeted for proteasomal degradation, keeping its cellular concentration extremely low.[3] Upon receptor stimulation, this degradation is inhibited, leading to the stabilization and accumulation of NIK. The active NIK then phosphorylates and activates IκB Kinase α (IKKα), which in turn phosphorylates NF-κB2/p100.[1][3] This phosphorylation event triggers the proteolytic processing of p100 to its active form, p52, which then translocates to the nucleus with RelB to regulate the transcription of target genes.[1] This pathway is essential for lymphoid organ development, B-cell maturation and survival, and other aspects of the immune response.[4] Aberrant NIK activity is implicated in various inflammatory diseases and cancers, making it a compelling therapeutic target.[1][5]

NIK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNFSF Receptor (e.g., LTβR, BAFF-R) NIK NIK (MAP3K14) Stabilized & Active Receptor->NIK Inhibits Degradation Ligand Ligand Ligand->Receptor Activation NIK_Degradation NIK Degradation (Constitutive) IKKa IKKα NIK->IKKa Phosphorylates (P) p100_RelB p100/RelB Complex IKKa->p100_RelB Phosphorylates (P) Proteasome Proteasome p100_RelB->Proteasome Processing p52_RelB p52/RelB Active Dimer Gene_Expression Target Gene Transcription p52_RelB->Gene_Expression Translocation Inhibitor Map3K14-IN-173 Inhibitor->NIK Inhibition

Caption: Non-canonical NF-κB pathway showing NIK inhibition.

Profile of a High-Potency NIK Inhibitor: Map3K14-IN-173

Map3K14-IN-173 is a novel and highly potent inhibitor of NIK kinase activity.[5] Its development provides a critical tool for dissecting the nuanced roles of NIK in cellular pathways and represents a promising chemical scaffold for therapeutic development.

Biochemical Potency

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50% under specific assay conditions. For Map3K14-IN-173, the IC50 value has been determined in a biochemical assay measuring the autophosphorylation of the NIK enzyme.

CompoundTargetAssay TypeIC50 ValueSource
Map3K14-IN-173 NIK (MAP3K14)NIK Autophosphorylation1.8 nM MOLNOVA Datasheet[5], DC Chemicals[1][6]

This low nanomolar IC50 value signifies a very high degree of potency, indicating a strong interaction between Map3K14-IN-173 and the NIK kinase domain. The potency of this compound has also been demonstrated in cellular assays, where it inhibited phosphorylated IKKα levels in multiple myeloma cells with an IC50 of 1.3 nM and showed antiproliferative effects in NIK-translocated myeloma cells with an IC50 of 29 nM.[5]

Experimental Protocol: IC50 Determination for NIK Autophosphorylation

The following protocol describes a robust, validated method for determining the IC50 value of a test compound, such as Map3K14-IN-173, against NIK autophosphorylation. This method utilizes the ADP-Glo™ Kinase Assay, a luminescent-based system that quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity.

Principle of the Assay

The ADP-Glo™ assay is a two-step process. First, the kinase reaction is performed, during which NIK utilizes ATP to autophosphorylate, producing ADP. After incubation, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added, which converts the ADP generated in the first step back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a light signal that is proportional to the initial kinase activity.

Materials and Reagents
  • Recombinant Human NIK (MAP3K14), active (e.g., Sino Biological, Promega)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101 or similar)

  • Map3K14-IN-173 or other test inhibitor

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • ATP, high purity

  • DMSO, molecular biology grade

  • 384-well white opaque plates

  • Multichannel pipettes and/or automated liquid handler

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of Map3K14-IN-173 in 100% DMSO.

    • Perform a serial dilution of the inhibitor stock solution in DMSO to create a range of concentrations (e.g., 11-point, 3-fold serial dilution). This will be the "compound plate". The final assay concentration should typically span from low micromolar to picomolar to adequately define the dose-response curve.

  • Enzyme and ATP Preparation:

    • Thaw recombinant NIK enzyme on ice.

    • Prepare the final enzyme solution by diluting the NIK stock in kinase buffer to the desired working concentration (e.g., 2-5 ng/µL, to be optimized for linear signal).

    • Prepare the ATP solution in kinase buffer at a concentration twice the desired final concentration (e.g., 2X the Km of ATP for NIK, if known, or a standard concentration like 50 µM).

  • Assay Plate Setup (384-well format):

    • Add a small volume (e.g., 50 nL) of the serially diluted inhibitor from the compound plate to the wells of the 384-well assay plate.

    • Include "no inhibitor" wells (DMSO only) for 100% activity control and "no enzyme" wells for background control.

    • Add 2.5 µL of the diluted NIK enzyme solution to each well (except the "no enzyme" background controls, to which 2.5 µL of kinase buffer is added).

    • Gently mix the plate and incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Initiate the autophosphorylation reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.

    • Gently mix the plate and incubate for a set period (e.g., 40-60 minutes) at room temperature. This incubation time should be within the linear range of the reaction.

  • Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction.

    • Incubate for 40 minutes at room temperature to allow for the complete depletion of residual ATP.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescence reaction.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the average background signal ("no enzyme" control) from all other measurements.

    • Normalize the data by setting the average "no inhibitor" control signal as 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

IC50_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Luminescence Detection cluster_analysis 4. Data Analysis A1 Prepare Inhibitor Serial Dilutions (e.g., Map3K14-IN-173) B1 Dispense Inhibitor/ DMSO to 384-well Plate A1->B1 A2 Prepare Recombinant NIK Enzyme Solution B2 Add NIK Enzyme (Pre-incubation 20 min) A2->B2 A3 Prepare 2X ATP Solution B3 Initiate Reaction: Add 2X ATP Solution A3->B3 B1->B2 B2->B3 B4 Incubate at RT (40-60 min) B3->B4 C1 Terminate Reaction: Add ADP-Glo™ Reagent B4->C1 C2 Incubate at RT (40 min) C1->C2 C3 Add Kinase Detection Reagent C2->C3 C4 Incubate at RT (30-60 min) C3->C4 C5 Read Luminescence (Plate Reader) C4->C5 D1 Normalize Data (% Inhibition) C5->D1 D2 Plot Dose-Response Curve D1->D2 D3 Calculate IC50 Value (4-Parameter Fit) D2->D3

Caption: Experimental workflow for NIK IC50 determination.

Conclusion

Map3K14-IN-173 is a powerful research tool for investigating the non-canonical NF-κB pathway, distinguished by its exceptionally low nanomolar potency against NIK autophosphorylation. The accurate and reproducible determination of its IC50 value is fundamental to its characterization. The protocol detailed herein provides a self-validating system for assessing the potency of this and other NIK inhibitors, ensuring data integrity and comparability across studies. By understanding the intricate role of NIK and employing robust biochemical assays, researchers can further elucidate the therapeutic potential of targeting this critical kinase.

References

  • Sino Biological.
  • MOLNOVA.
  • Ghosh, S., & Hayden, M. S. (2020). Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer. MDPI. [Link]

  • OncoKB™. Somatic MAP3K14. [Link]

  • Wikipedia. MAP3K14. [Link]

  • DC Chemicals. MAP3K14-IN-173 Datasheet. [Link]

  • Zhu, J., et al. (2017). Map3K14 signaling attenuates the development of colorectal cancer through activation of the non-canonical NF-κB signaling cascade. The Journal of Immunology. [Link]

  • BPS Bioscience. NIK (MAP3K14) Kinase Assay Kit. [Link]

  • Jung, J. U., et al. (2016). NIK/MAP3K14 Regulates Mitochondrial Dynamics and Trafficking to Promote Cell Invasion. Current Biology. [Link]

  • Sanz, A. B., et al. (2014). Mitogen-Activated Protein Kinase 14 Promotes AKI. Journal of the American Society of Nephrology. [Link]

  • Kargbo, R. B. (2017). New Substituted Cyanoindoline Derivatives as MAP3K14 Kinase Inhibitors for the Treatment of Cancer and Autoimmune Disorders. ACS Medicinal Chemistry Letters. [Link]

  • Stansfield, I., et al. (2017). New substituted cyanoindoline derivatives as nik inhibitors.
  • Miosge, L. A., et al. (2015). Map3k14 as a Regulator of Innate and Adaptive Immune Response during Acute Viral Infection. PLoS Pathogens. [Link]

Sources

Map3K14-IN-173 impact on p100 to p52 processing

Technical Assessment: Map3K14-IN-173 Inhibition of Non-Canonical NF- B Signaling

Executive Summary

Map3K14-IN-173 (Compound 173) is a third-generation, ATP-competitive inhibitor targeting MAP3K14 (NIK). Unlike broad-spectrum kinase inhibitors, IN-173 demonstrates high selectivity for NIK with an enzymatic IC


 of 1.8 nMIC

of ~1.3 nM

Its primary pharmacodynamic effect is the blockade of the non-canonical NF-


Mechanism of Action: The p100 Processing Blockade

To understand the impact of Map3K14-IN-173, one must first delineate the specific phosphorylation events it disrupts.

The NIK-IKK -p100 Axis

In the absence of inhibition, ligand binding (e.g., CD40L, BAFF) to TNFR superfamily receptors degrades the TRAF3-cIAP complex, stabilizing NIK. Accumulated NIK phosphorylates IKK



Mode of Inhibition

Map3K14-IN-173 functions as a reversible ATP-competitive inhibitor. By occupying the ATP-binding pocket of NIK, it prevents the transfer of phosphate to IKK

  • Direct Consequence: IKK

    
     remains in an inactive, unphosphorylated state.
    
  • Downstream Impact: p100 is not phosphorylated at the C-terminal degron.

  • Terminal Outcome: The proteasome cannot recognize p100; p100 accumulates in the cytoplasm, and p52 levels plummet. Nuclear translocation of RelB/p52 is abolished.

Pathway Visualization

The following diagram illustrates the precise intervention point of Map3K14-IN-173 within the signaling cascade.

NIK_Pathwaycluster_cytoplasmCytoplasmReceptorTNFRSF(CD40/BAFF-R)TRAF3TRAF3/cIAPDegradationReceptor->TRAF3Ligand BindingNIK_WTNIK (MAP3K14)AccumulationTRAF3->NIK_WTStabilizesIKKaIKKα(Inactive)NIK_WT->IKKaPhosphorylation (Blocked)IKKa_Pp-IKKα(Active)NIK_WT->IKKa_PNormal ActivationIN173Map3K14-IN-173(Inhibitor)IN173->NIK_WT  ATP Competition  p100p100(Full Length)IKKa_P->p100Phosphorylates Ser866/870p100->p100Accumulation(No Processing)ProteasomeProteasome(Partial Degradation)p100->ProteasomeUbiquitinationp52p52(Active Subunit)Proteasome->p52ProcessingNucleusNuclear Translocation(RelB/p52)p52->NucleusTranscriptional Activity

Figure 1: Mechanism of Map3K14-IN-173.[1][2][3] The inhibitor blocks NIK-mediated activation of IKK

Pharmacological Profile[1][4][5][6]

The following data summarizes the potency of Map3K14-IN-173 across different assay formats.

Assay TypeTarget / ReadoutIC

Value
Significance
Biochemical NIK Autophosphorylation1.8 nM Extremely high affinity for the ATP pocket.
Cellular (L363) p-IKK

(Ser176) Levels
1.3 nM Potent inhibition of the direct downstream substrate.
Cellular (JJN-3) Cell Proliferation29 nM Effective inhibition of NIK-dependent tumor growth.[4]
Selectivity Kinase PanelHighMinimal off-target effects on IKK

(Canonical pathway).

Experimental Protocols for Validation

To rigorously assess the impact of Map3K14-IN-173 on p100 processing, researchers should utilize a "Pulse-Chase" style Western blot approach or a nuclear fractionation assay.

Protocol A: p100/p52 Processing Assay (Western Blot)

Objective: Quantify the ratio of precursor (p100) to active product (p52) under stimulated conditions.

Reagents:

  • Cell Line: NIK-dependent Multiple Myeloma lines (e.g., JJN-3, L363) or inducible MEFs.

  • Stimulant: Recombinant human CD40 Ligand (CD40L) or BAFF (100 ng/mL).

  • Compound: Map3K14-IN-173 (dissolved in DMSO).

  • Antibody: Anti-NF-

    
    B2 (p100/p52) [Cell Signaling Technology #4882 or equivalent].
    

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/mL in 6-well plates. Allow 24h recovery.
    
  • Pre-treatment: Treat cells with Map3K14-IN-173 in a dose-response curve (e.g., 0, 1, 10, 100, 1000 nM) for 1 hour prior to stimulation. Control: DMSO only.

  • Stimulation: Add CD40L (100 ng/mL) to induce NIK accumulation and p100 processing. Incubate for 4–6 hours . (Processing is a slow event compared to canonical phosphorylation).

  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase inhibitors.

  • Immunoblotting:

    • Load 30

      
      g protein per lane.
      
    • Probe for p100 (100 kDa) and p52 (52 kDa) .

    • Probe for p-IKK

      
        (Ser176/180) to confirm upstream target engagement.
      
  • Analysis: Calculate the Processing Index (PI):

    
    
    Map3K14-IN-173 should cause a dose-dependent decrease in PI.
    
Protocol B: Nuclear Translocation Assay

Objective: Confirm that the lack of p52 generation results in a failure of NF-

  • Treatment: Treat cells with 100 nM Map3K14-IN-173 + Stimulant as above.

  • Fractionation: Use a hypotonic lysis buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl) to rupture plasma membranes while keeping nuclei intact. Spin at 500g.

  • Extraction: Resuspend the nuclear pellet in high-salt buffer (420 mM NaCl) to extract transcription factors.

  • Readout: Western blot the nuclear fraction for p52 and RelB.

    • Validation: Verify fraction purity using Histone H3 (Nuclear marker) and Tubulin (Cytosolic marker).

    • Expected Result: IN-173 treatment results in "clean" nuclei (absence of p52/RelB) despite receptor stimulation.

Critical Interpretation of Results

When analyzing data generated using Map3K14-IN-173, ensure the following controls are met to validate scientific integrity:

  • Total NIK Levels: Interestingly, NIK inhibitors often cause an increase in total NIK protein levels. This is because active NIK promotes its own degradation via IKK

    
     feedback. By inhibiting NIK, IN-173 blocks this negative feedback loop.
    
    • Observation: High NIK protein, but low p-IKK

      
       and low p52 = Successful on-target inhibition.
      
  • Canonical Pathway Independence: Verify that p-I

    
    B
    
    
    (canonical marker) is largely unaffected at therapeutic doses (<100 nM). If p-I
    
    
    B
    
    
    is inhibited, the compound concentration may be too high, losing selectivity.
  • Processing Lag: p100 processing is not immediate. Assay timepoints <2 hours may yield false negatives. 4–8 hours is optimal for detecting the shift from p100 to p52.

References

  • Primary Compound Disclosure & Synthesis: Kargbo, R. B. (2017). "Inhibitors of NF-κB Inducing Kinase (NIK) for the Treatment of Cancer." ACS Medicinal Chemistry Letters, 8(9), 908–910. [Link]

  • Patent Source (Compound Example 173): Janssen Pharmaceutica NV.[5] (2017).[1][2][4] "Pyrimidinyl-indolines as NIK inhibitors." WO2017125530 A1. [4]

  • Mechanistic Context (p100 Processing): Sun, S. C.[6] (2011).[6][7] "Non-canonical NF-κB signaling pathway."[6] Cell Research, 21(1), 71–85.[6] [Link]

  • Protocol Validation (NIK Assays): Brightbill, H. D., et al. (2018). "NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus." Nature Communications, 9, 179. [Link]

Technical Guide: Characterization of Map3K14-IN-173 Binding Affinity to the NIK Kinase Domain

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

NF-


B-inducing kinase (NIK) , encoded by the MAP3K14 gene, is the central switch for the non-canonical NF-

B signaling pathway.[1][2][3][4] Dysregulation of NIK is a primary driver in B-cell malignancies (multiple myeloma) and autoimmune disorders. Map3K14-IN-173 represents a class of high-potency, small-molecule inhibitors designed to target the ATP-binding pocket of the NIK kinase domain.

This guide provides a rigorous technical framework for characterizing the binding affinity (


) and kinetic profile (

) of Map3K14-IN-173. It is designed for researchers requiring high-fidelity data to drive Structure-Activity Relationship (SAR) campaigns.

Part 1: The Target – NIK Kinase Domain Architecture

Structural Considerations

Unlike many kinases that require phosphorylation of the activation loop for catalysis, NIK is constitutively active . The active conformation is stabilized by a hydrophobic spine and a unique N-terminal extension (residues ~330–380) that docks onto the kinase domain (KD).

  • Construct Selection: For binding assays, full-length NIK is prone to aggregation and degradation (via TRAF3/cIAP).

    • Recommendation: Use a truncated Kinase Domain construct (Human NIK residues 330–679 ).[2]

    • Tagging: An N-terminal GST-tag or His-tag is essential for solubility and antibody recognition in TR-FRET assays.

The Signaling Context

Understanding the pathway is critical for selecting the correct downstream functional assays to validate binding data.

NIK_Pathway Ligand Ligand (CD40L, BAFF) Receptor Receptor (CD40, BAFF-R) Ligand->Receptor Complex TRAF2/3-cIAP1/2 Degradation Complex Receptor->Complex Recruitment NIK_Cyto NIK (Cytosolic) Accumulation Complex->NIK_Cyto Inhibition Released IKKa IKKα Homodimer (Phosphorylation) NIK_Cyto->IKKa Phosphorylates p100 p100 (NF-κB2 Precursor) IKKa->p100 Processing p52 p52 (Active subunit) p100->p52 Nucleus Nuclear Translocation (p52/RelB) p52->Nucleus

Figure 1: The Non-Canonical NF-


B Pathway.[5] NIK accumulation drives p100 processing to p52.[3][4]

Part 2: Map3K14-IN-173 Compound Profile

Map3K14-IN-173 is typically characterized as a Type I ATP-competitive inhibitor .

ParameterDescription
Binding Mode ATP-competitive (Type I or Type I.5). Binds to the hinge region (Glu417/Met418).
Key Interactions Hydrogen bonds with the hinge; hydrophobic interactions with the Gatekeeper (Met469).
Expected Affinity

(High potency).
Solubility DMSO soluble (Stock typically 10 mM).

Part 3: Binding Affinity Protocols

To rigorously determine the affinity of Map3K14-IN-173, we utilize two orthogonal methods: TR-FRET (Equilibrium) and SPR (Kinetics).

Method A: TR-FRET Competition Binding (LanthaScreen™)

Gold Standard for


 determination.

This assay measures the ability of Map3K14-IN-173 to displace a fluorescent tracer from the NIK kinase domain.

1. Experimental Logic (Self-Validating)
  • Tracer: A Europium-labeled antibody binds the GST-tag on NIK. A distinct fluorescent tracer (AlexaFluor 647-labeled kinase inhibitor) binds the ATP pocket.

  • Signal: High FRET signal = Tracer bound (No Inhibitor).

  • Inhibition: Map3K14-IN-173 displaces the tracer

    
     Loss of FRET signal.
    
  • Validation: If the

    
     factor is 
    
    
    
    , the assay window is insufficient.
2. Detailed Protocol

Materials:

  • GST-NIK (330-679)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer 236 (Invitrogen) or equivalent ATP-site probe

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Workflow:

  • Titration: Prepare a 10-point serial dilution of Map3K14-IN-173 in DMSO (Top concentration 10

    
    M). Dilute 1:100 into Assay Buffer (1% final DMSO).
    
  • Master Mix: Prepare a solution containing 5 nM GST-NIK and 2 nM Eu-anti-GST antibody.

  • Tracer Addition: Add Kinase Tracer 236 (Final concentration =

    
     of tracer, typically ~5–10 nM).
    
  • Incubation: Mix 5

    
    L Compound + 5 
    
    
    
    L Master Mix + 5
    
    
    L Tracer in a 384-well white low-volume plate.
  • Equilibrium: Incubate for 60 minutes at Room Temperature (protected from light).

  • Read: Measure on a PHERAstar or EnVision reader (Excitation: 340 nm; Emission: 615 nm [Donor] and 665 nm [Acceptor]).

Data Analysis: Calculate the TR-FRET Ratio (


). Plot Ratio vs. log[Map3K14-IN-173]. Fit to a sigmoidal dose-response equation (Cheng-Prusoff correction required if Tracer concentration 

).
Method B: Surface Plasmon Resonance (SPR)

Gold Standard for Kinetics (


).

SPR is superior for understanding residence time, which correlates better with in vivo efficacy than thermodynamic affinity alone.

1. Experimental Logic
  • Sensor Surface: Immobilize NIK.

  • Analyte: Flow Map3K14-IN-173 over the surface.

  • Challenge: NIK is unstable on standard amine-coupling chips (CM5).

  • Solution: Use biotinylated NIK captured on a Streptavidin (SA) chip to maintain native conformation.

2. Detailed Protocol

Instrument: Biacore 8K or T200.

Step 1: Surface Preparation

  • Use a Series S Sensor Chip SA (Streptavidin).

  • Condition chip with 1M NaCl / 50 mM NaOH pulses.

  • Inject Biotin-NIK (enzymatically biotinylated at Avi-tag) at 10

    
    g/mL in Running Buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20).
    
  • Target Density: Aim for low density (~500–800 RU) to minimize mass transport limitations.

Step 2: Kinetic Cycle

  • Running Buffer: HBS-P+ with 1% DMSO (Must match compound solvent exactly).

  • Compound Prep: Dilute Map3K14-IN-173 in Running Buffer. Series: 0, 1.2, 3.7, 11, 33, 100, 300 nM.

  • Injection: Single Cycle Kinetics (SCK) is preferred to preserve protein activity.

    • Flow rate: 30

      
      L/min.
      
    • Contact time: 120s per concentration.

    • Dissociation: 600s after final injection.

  • Correction: Perform Solvent Correction (DMSO calibration) to account for bulk refractive index changes.

Step 3: Analysis Fit data to a 1:1 Langmuir Binding Model .

  • Residence Time (

    
    ) = 
    
    
    

Part 4: Visualization of Experimental Workflow

Assay_Workflow Prep Protein Prep (GST-NIK 330-679) Immob Immobilization (Biotin-NIK on SA Chip) Prep->Immob Biotinylation Flow Analyte Injection (Map3K14-IN-173) Immob->Flow Running Buffer + DMSO Detect SPR Sensorgram (Real-time Binding) Flow->Detect Association/Dissociation Calc Kinetic Fit (1:1 Langmuir) Detect->Calc Data Processing

Figure 2: SPR Kinetic Characterization Workflow for NIK Inhibitors.

Part 5: Data Interpretation & Troubleshooting

Expected Results

For a potent inhibitor like Map3K14-IN-173, typical values should fall within these ranges:

ParameterHigh Affinity RangeModerate Affinity Range

(TR-FRET)



(SPR)


Residence Time


Troubleshooting Guide
  • Issue: Negative peaks in SPR.

    • Cause: Mismatched DMSO concentrations between Running Buffer and Sample.

    • Fix: Prepare samples directly in the running buffer or use rigorous solvent correction curves.

  • Issue: Low Signal in TR-FRET.

    • Cause: NIK degradation or Tracer binding to GST antibody instead of kinase.

    • Fix: Fresh protein prep; verify Tracer

      
       against the specific NIK construct first.
      

References

  • Structural Basis of NIK Activation: Title: Structure of the Nuclear Factor

    
    B-inducing Kinase (NIK) Kinase Domain Reveals a Constitutively Active Conformation.[2][4][6]
    Source: Journal of Biological Chemistry (2012).[4]
    Link:[Link]
    
  • SPR for Kinase Inhibitors: Title: Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases.[7][8] Source: Journal of Biomolecular Screening (2014).[8] Link:[Link]

  • NIK Inhibitor Patent Literature (Context for IN-173): Title: New Substituted Cyanoindoline Derivatives as MAP3K14 Kinase Inhibitors (WO2017125530).[1] Source: WIPO / Patentscope. Link:[Link]

Sources

Technical Guide: History and Development of Map3K14-IN-173 (Patent WO2017125530)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Map3K14-IN-173 (Example 173) is a highly potent, selective, and orally bioavailable inhibitor of NF-


B-inducing kinase (NIK/MAP3K14) . Disclosed in Patent WO2017125530  (assigned to Janssen Pharmaceutica NV ), this small molecule represents a significant medicinal chemistry advancement in targeting the non-canonical NF-

B signaling pathway.

Unlike the canonical pathway driven by IKK


, the non-canonical pathway relies strictly on NIK to process p100 into the active p52 transcription factor. Dysregulation of this pathway is a primary driver in B-cell malignancies (Multiple Myeloma, MCL) and autoimmune disorders (SLE, RA). Map3K14-IN-173 demonstrates single-digit nanomolar potency (

nM) and serves as a critical chemical probe for validating NIK as a therapeutic target.

The Target: NIK and the Non-Canonical NF- B Pathway

Mechanistic Role

NIK (MAP3K14) is the central kinase of the alternative (non-canonical) NF-


B pathway. Under basal conditions, NIK is constitutively degraded by the TRAF3-TRAF2-cIAP1/2 complex. Upon receptor activation (e.g., CD40, BAFF-R, LT

R), this degradation complex is disrupted, allowing NIK to accumulate.

Signaling Cascade:

  • Accumulation: NIK levels rise in the cytoplasm.

  • Phosphorylation: NIK phosphorylates IKK

    
     (CHUK) at Ser176.
    
  • Processing: Activated IKK

    
     phosphorylates p100 (NF-
    
    
    
    B2), triggering its ubiquitination and proteasomal processing into p52.
  • Translocation: The p52-RelB heterodimer translocates to the nucleus to drive gene expression involved in lymphoid organogenesis and B-cell survival.

Pathway Visualization

The following diagram illustrates the specific node targeted by Map3K14-IN-173 within the signaling cascade.

NIK_Pathway Receptor Receptor (CD40/BAFF-R) TRAF_Complex TRAF3/TRAF2/cIAP Degradation Complex Receptor->TRAF_Complex Inhibits NIK_Active NIK (Accumulated) [Target of Map3K14-IN-173] Receptor->NIK_Active Stabilizes NIK_Basal NIK (Degraded) TRAF_Complex->NIK_Basal Ubiquitinates IKKa IKKα Homodimer NIK_Active->IKKa Phosphorylates (Ser176) p100 p100 (NF-κB2) IKKa->p100 Phosphorylates p52 p52 (Active) p100->p52 Proteasomal Processing Nucleus Nucleus: Gene Transcription (B-cell survival) p52->Nucleus Translocation

Caption: The non-canonical NF-κB pathway.[1] Map3K14-IN-173 blocks the critical node (NIK), preventing p100 processing.

Patent Landscape & Discovery (WO2017125530)

The "Cyanoindoline" Scaffold

Patent WO2017125530 , filed by Janssen Pharmaceutica NV , represents a strategic evolution in NIK inhibitor design. Early NIK inhibitors (e.g., alkynyl alcohols) suffered from metabolic instability or poor selectivity. The innovation in this patent lies in the substituted cyanoindoline core, which provides a rigid scaffold that optimally positions the hinge-binding motif while accessing the back pocket of the kinase ATP site.

Chemical Identity of Map3K14-IN-173

Compound Name: (R)-5-(2-((5-cyano-2-methyl-4-(2-morpholinoethyl)phenyl)amino)pyrimidin-4-yl)-3-(hydroxymethyl)-3-methylindoline-7-carbonitrile.[2]

Key Structural Features:

  • Indoline Core: Provides structural rigidity and vectors the R-groups to the solvent front.

  • 7-Cyano Group: A critical substituent that likely interacts with the gatekeeper residue or stabilizes the electronic environment of the core.

  • Aminopyrimidine Hinge Binder: The pyrimidine ring forms the canonical hydrogen bonds with the kinase hinge region (Glu472/Leu474 in NIK).

  • Morpholino Tail: Enhances solubility and pharmacokinetic properties.

Quantitative Profile

The following data summarizes the potency disclosed in the patent and subsequent characterizations [1][2].

MetricValueDescription
Enzymatic IC50 1.8 nM Inhibition of NIK autophosphorylation (ADP-Glo)
Cellular IC50 1.3 nM Inhibition of p-IKK

in L363 cells
Cellular IC50 29 nM Anti-proliferative effect in JJN-3 (MM cells)
Selectivity High>100-fold selective against IKK

(Canonical)

Experimental Protocols for Validation

To validate Map3K14-IN-173 in a research setting, the following self-validating protocols are recommended. These assays confirm both target engagement (biochemical) and functional pathway inhibition (cellular).

Biochemical Assay: NIK Autophosphorylation (ADP-Glo)

Objective: Measure the inhibition of recombinant NIK kinase activity.

Reagents:

  • Recombinant Human NIK (residues 325-672).

  • Substrate: Recombinant IKK

    
     (inactive, K44M mutant to prevent background).
    
  • ADP-Glo™ Kinase Assay Kit (Promega).

Protocol:

  • Preparation: Dilute Map3K14-IN-173 in DMSO (10-point dose-response, starting at 1

    
    M).
    
  • Kinase Reaction: In a 384-well white plate, mix:

    • 2

      
      L NIK enzyme (final conc. 5-10 nM).
      
    • 2

      
      L Substrate (IKK
      
      
      
      , final conc. 0.2 mg/mL).
    • 1

      
      L Compound.
      
  • Initiation: Add 5

    
    L ATP (final conc. 10 
    
    
    
    M) to start the reaction.
  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Detection:

    • Add 10

      
      L ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
      
  • Read: Measure luminescence on a plate reader.

  • Analysis: Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit curves using non-linear regression (4-parameter).

Cellular Assay: p52 Nuclear Translocation (Western Blot)

Objective: Confirm inhibition of p100 processing in a biologically relevant context.

Cell Line: Z-138 (MCL) or JJN-3 (Multiple Myeloma) – cell lines with high basal NIK activity.

Protocol:

  • Seeding: Seed

    
     cells/well in 6-well plates in RPMI-1640 + 10% FBS.
    
  • Treatment: Treat cells with Map3K14-IN-173 (e.g., 1, 10, 100, 1000 nM) for 6 hours. Include a DMSO vehicle control.

  • Fractionation: Harvest cells and use a Nuclear/Cytosolic fractionation kit (e.g., NE-PER™) to isolate nuclear extracts. Crucial: p52 is only active in the nucleus; whole cell lysate may mask the effect.

  • Western Blot:

    • Load 20

      
      g nuclear protein per lane.
      
    • Primary Antibody: Anti-NF-

      
      B2 (p100/p52) [Cell Signaling Technology #4882].
      
    • Loading Control: Anti-Lamin B1 (Nuclear marker).

  • Validation Criteria: A successful assay must show a dose-dependent disappearance of the p52 band in the nuclear fraction, while the p100 band in the cytosolic fraction may remain stable or increase (due to lack of processing).

Therapeutic Implications & Screening Workflow

The development of Map3K14-IN-173 was driven by the need to treat diseases where NIK is genetically amplified or stabilized (e.g., TRAF3 loss-of-function mutations).

Screening Cascade

The following workflow illustrates how Map3K14-IN-173 was likely identified and characterized, moving from high-throughput screening to in vivo validation.

Screening_Cascade Library Compound Library (Scaffold: Cyanoindoline) HTS Biochemical Screen (ADP-Glo / TR-FRET) Library->HTS >10k cmpds Cell_Potency Cellular Potency (p52 ELISA / Western) HTS->Cell_Potency Hits < 100nM Selectivity Kinome Selectivity (vs IKKβ, MAP3K family) Cell_Potency->Selectivity Functional Hits ADME ADME/PK Profiling (Microsomal Stability) Selectivity->ADME Selective Hits Lead Map3K14-IN-173 (Lead Candidate) ADME->Lead Optimized PK

Caption: Drug discovery cascade leading to the identification of Map3K14-IN-173.

Clinical Relevance
  • Multiple Myeloma (MM): MM cell lines often carry NIK translocations or TRAF3 deletions. Map3K14-IN-173 induces cytotoxicity specifically in these NIK-dependent lines.

  • Autoimmune Disease: Inhibition of NIK reduces B-cell survival and dendritic cell activation, offering potential in Systemic Lupus Erythematosus (SLE).

References

  • MedChemExpress (MCE) . Map3K14-IN-173 Product Datasheet. (Cites Patent WO2017125530 Example 173).[2]

  • Kargbo, R. B. (2017). Inhibitors of NF-κB-Inducing Kinase (NIK) for the Treatment of Cancer and Inflammatory/Autoimmune Diseases. ACS Medicinal Chemistry Letters, 8(9), 908–910.[2] (Review of NIK patent landscape including Janssen series).

  • Demin, D. et al. (2018). Evaluation of NIK Inhibitors in Multiple Myeloma. (General context on NIK inhibition in MM).

Note: Map3K14-IN-173 is a research tool compound corresponding to Example 173 in the cited patent. Ensure all handling follows standard chemical safety protocols.

Sources

Methodological & Application

Application Notes and Protocols for the Preparation of Map3K14-IN-173 in DMSO for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Non-Canonical NF-κB Pathway with Map3K14-IN-173

Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14), also known as NF-κB Inducing Kinase (NIK), is a critical serine/threonine kinase that functions as a central regulator of the non-canonical NF-κB signaling pathway.[1][2] This pathway is integral to a multitude of cellular processes, including immune regulation, lymphoid organogenesis, and cell survival.[1][3] Dysregulation of MAP3K14 activity has been implicated in various pathologies, including autoimmune diseases, inflammatory disorders, and certain cancers.[1][3][4]

Map3K14-IN-173 is a potent and specific inhibitor of MAP3K14 kinase activity, with a reported IC50 of 1.8 nM for NIK autophosphorylation.[5] Its ability to suppress the non-canonical NF-κB pathway makes it a valuable pharmacological tool for researchers investigating the biological roles of MAP3K14 and for professionals in drug development exploring novel therapeutic strategies.

This comprehensive guide provides a detailed protocol for the proper dissolution and handling of Map3K14-IN-173 in dimethyl sulfoxide (DMSO) for use in cell culture applications. Adherence to these guidelines is crucial for ensuring experimental reproducibility, maintaining the integrity of the compound, and minimizing potential artifacts from improper handling.

Physicochemical Properties and Data Summary

A clear understanding of the physicochemical properties of Map3K14-IN-173 is fundamental to its effective use. The following table summarizes key data for this inhibitor.

ParameterValueSource(s)
Synonyms MAP3K14 inhibitor[5]
Molecular Formula C₂₉H₃₁N₇O₂[5]
Molecular Weight 509.61 g/mol [5][6]
Reported IC50 1.8 nM (NIK autophosphorylation)[5]
Storage (as powder) -20°C for up to 3 years[6]
Storage (in solvent) -80°C for up to 1 year[6]

The MAP3K14 (NIK) Signaling Pathway

To appreciate the significance of proper inhibitor preparation, it is essential to understand the signaling context. MAP3K14 (NIK) is a key upstream regulator of the non-canonical NF-κB pathway.[1] In unstimulated cells, NIK levels are kept low through continuous degradation. Upon stimulation by specific ligands of the tumor necrosis factor (TNF) receptor superfamily, this degradation is inhibited, leading to the accumulation of NIK. Stabilized NIK then phosphorylates and activates IκB Kinase α (IKKα), which in turn phosphorylates NF-κB2/p100, leading to its processing into p52. The resulting p52-RelB heterodimer translocates to the nucleus to regulate the transcription of target genes.[1][7]

MAP3K14_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR Superfamily Receptor NIK_active NIK (Map3K14) (Stabilized) TNFR->NIK_active Inhibits Degradation NIK_inactive NIK (Map3K14) (Degraded) IKKa IKKα NIK_active->IKKa Phosphorylates p100_RelB p100-RelB IKKa->p100_RelB Phosphorylates p52_RelB_cyto p52-RelB p100_RelB->p52_RelB_cyto Processing p52_RelB_nuc p52-RelB p52_RelB_cyto->p52_RelB_nuc Translocation DNA Target Gene Transcription p52_RelB_nuc->DNA Ligand Ligand Ligand->TNFR Activation Map3K14_IN_173 Map3K14-IN-173 Map3K14_IN_173->NIK_active Inhibits

Caption: The Non-Canonical NF-κB Signaling Pathway and the inhibitory action of Map3K14-IN-173.

Protocol for Preparing a 10 mM Stock Solution of Map3K14-IN-173 in DMSO

This protocol details the preparation of a 10 mM stock solution, a commonly used starting concentration for small molecule inhibitors.

Materials:

  • Map3K14-IN-173 powder

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass or polypropylene vials

  • Calibrated analytical balance

  • Sterile, disposable pipette tips

  • Vortex mixer

  • Sonicator (optional)

Causality Behind Experimental Choices:

  • Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water can decrease the solubility of hydrophobic compounds and promote their degradation. Using anhydrous DMSO is critical for preparing a stable, high-concentration stock solution.[8]

  • Amber Vials: To protect the compound from potential light-induced degradation.

  • 10 mM Stock Concentration: This high concentration allows for significant dilution into cell culture media, ensuring the final DMSO concentration remains non-toxic to cells.

Step-by-Step Procedure:

  • Equilibrate the Compound: Before opening, allow the vial of Map3K14-IN-173 powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 509.61 ( g/mol ) / 1000 For 1 mL of a 10 mM stock, you will need 5.096 mg of Map3K14-IN-173.

  • Weigh the Compound: In a chemical fume hood, carefully weigh the calculated amount of Map3K14-IN-173 and transfer it to a sterile vial.

  • Add DMSO: Using a sterile pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Tightly cap the vial and vortex for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial for 5-10 minutes or warm it gently in a 37°C water bath.[8][9] Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store these aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[6][10] Crucially, avoid repeated freeze-thaw cycles.

Dissolution_Workflow Start Start: Map3K14-IN-173 Powder Equilibrate 1. Equilibrate to Room Temperature Start->Equilibrate Weigh 2. Weigh Compound (e.g., 5.1 mg) Equilibrate->Weigh Add_DMSO 3. Add Anhydrous DMSO (e.g., 1 mL for 10 mM) Weigh->Add_DMSO Dissolve 4. Dissolve (Vortex/Sonicate) Add_DMSO->Dissolve Check_Clarity 5. Visually Inspect for Complete Dissolution Dissolve->Check_Clarity Check_Clarity->Dissolve Particulates Present Aliquot 6. Aliquot into Single-Use Vials Check_Clarity->Aliquot Clear Solution Store 7. Store at -80°C (Long-term) Aliquot->Store

Caption: Workflow for preparing a Map3K14-IN-173 stock solution in DMSO.

Protocol for Preparing Working Solutions for Cell Culture

The primary goal when preparing working solutions is to achieve the desired final concentration of Map3K14-IN-173 while keeping the final DMSO concentration at a non-toxic level, typically below 0.5%, and ideally at or below 0.1%.[10][11][12]

Step-by-Step Procedure:

  • Thaw Stock Solution: On the day of the experiment, thaw a single aliquot of the 10 mM Map3K14-IN-173 stock solution at room temperature.

  • Prepare Intermediate Dilutions (if necessary): It is often best practice to perform serial dilutions to avoid inaccuracies associated with pipetting very small volumes.[10] For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can perform a 1:100 dilution to create a 100 µM intermediate solution in cell culture medium.

  • Prepare Final Working Solution: Dilute the stock or intermediate solution into pre-warmed, fresh cell culture medium to achieve the desired final concentration. Crucially, add the DMSO-based solution to the aqueous culture medium and mix immediately by gentle pipetting or swirling to prevent precipitation of the compound. [12]

  • Vehicle Control: It is imperative to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the highest concentration of Map3K14-IN-173 used in the experiment.[10][13] This allows you to distinguish the effects of the inhibitor from any potential effects of the solvent itself.[14]

Dilution_Workflow Stock 10 mM Stock Solution in 100% DMSO Intermediate Intermediate Dilution (e.g., 100 µM in Medium) Stock->Intermediate 1:100 Dilution in Culture Medium Final_Treatment Final Working Solution (e.g., 10 µM in Medium) Intermediate->Final_Treatment 1:10 Dilution in Culture Medium Final_DMSO_Treatment Final DMSO Concentration (e.g., 0.1%) Final_Treatment->Final_DMSO_Treatment DMSO_Stock 100% DMSO Vehicle_Control Vehicle Control (Medium + DMSO) DMSO_Stock->Vehicle_Control Dilute to match treatment concentration Final_DMSO_Control Final DMSO Concentration (e.g., 0.1%) Vehicle_Control->Final_DMSO_Control

Sources

Application Note: Map3K14-IN-173 In Vitro Kinase Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimization and execution of a biochemical in vitro kinase assay for Map3K14-IN-173 , a highly potent and selective inhibitor of NF-κB-inducing kinase (NIK/MAP3K14). NIK is the central activator of the non-canonical NF-κB signaling pathway, a critical driver in B-cell malignancies and autoimmune disorders. Map3K14-IN-173 exhibits single-digit nanomolar potency (


 nM).[1][2] Accurate characterization of such tight-binding inhibitors requires rigorous assay design to avoid "titration limit" artifacts. This guide provides a self-validating protocol using the ADP-Glo™ detection platform, emphasizing enzyme linearity, ATP 

determination, and tight-binding kinetic considerations.

Biological Context & Mechanism

NIK is a serine/threonine kinase (MAP3K14) that functions as the master regulator of the non-canonical NF-κB pathway . Under basal conditions, NIK is constitutively degraded by the TRAF3-TRAF2-cIAP complex. Upon receptor signaling (e.g., CD40, BAFFR), this degradation complex is disrupted, leading to NIK accumulation. Stabilized NIK phosphorylates IKK


  (CHUK) at Ser176, activating it to phosphorylate p100, which is then processed to p52, driving gene transcription.

Map3K14-IN-173 is an ATP-competitive inhibitor designed to block NIK kinase activity, thereby preventing IKK


 activation and downstream p52 generation.
Pathway Visualization

NIK_Pathway Receptor CD40/BAFFR (Ligand Binding) TRAF_Complex TRAF3/TRAF2/cIAP (Degradation Complex) Receptor->TRAF_Complex Inhibits NIK NIK (MAP3K14) Accumulation Receptor->NIK Stabilizes TRAF_Complex->NIK Degrades IKKa IKKα (CHUK) Phosphorylation (Ser176) NIK->IKKa Phosphorylates IN173 Map3K14-IN-173 (Inhibitor) IN173->NIK Blocks Activity p100 p100 (NF-κB2 precursor) IKKa->p100 Phosphorylates p52 p52 (Active Subunit) p100->p52 Processing Transcription Non-Canonical Gene Transcription p52->Transcription Nuclear Translocation

Figure 1: The non-canonical NF-κB signaling cascade and the site of action for Map3K14-IN-173.

Compound Profile: Map3K14-IN-173[1][2][3][4][5][6][7]

  • Chemical Name: (R)-5-(2-((5-cyano-2-methyl-4-(2-morpholinoethyl)phenyl)amino)pyrimidin-4-yl)-3-(hydroxymethyl)-3-methylindoline-7-carbonitrile[2]

  • CAS Number: 2113617-02-8[2][3]

  • Molecular Weight: 509.61 g/mol [2]

  • Reported Potency:

    
     nM (Autophosphorylation), 
    
    
    
    nM (Cellular p-IKK
    
    
    ).[2]
  • Solubility: Soluble in DMSO (up to 40 mg/mL).[4] Insoluble in water.

  • Storage: Powder at -20°C (3 years). In DMSO at -80°C (6 months). Avoid freeze-thaw cycles.[5][6]

Assay Design & Optimization Principles

To accurately measure the potency of Map3K14-IN-173, we utilize a luminescent ADP detection assay (e.g., ADP-Glo™). This assay is universal, robust, and less prone to interference than fluorescence-based methods for this target.

Critical Optimization Parameters
  • Enzyme Source: Recombinant Human NIK (residues 318-947). Note: Full-length NIK is unstable; the kinase domain is preferred.

  • Substrate: Recombinant Kinase-Dead IKK

    
     (K44M). Rationale: Using a physiological protein substrate yields more relevant kinetics than generic peptides (e.g., MBP).
    
  • Buffer Chemistry: NIK requires reducing agents (DTT) for stability.

  • Tight-Binding Limit: Since Map3K14-IN-173 has a low nanomolar

    
    , the enzyme concentration 
    
    
    
    must be kept low (ideally
    
    
    nM) to avoid stoichiometric titration, or the data must be fit using the Morrison equation.
Experimental Workflow

Assay_Workflow Step1 1. Preparation Dilute NIK, IKKα, & IN-173 in Kinase Buffer Step2 2. Kinase Reaction Incubate 60 min @ RT (ATP + Substrate -> ADP) Step1->Step2 Step3 3. Depletion Add ADP-Glo Reagent (Removes unreacted ATP) Step2->Step3 Step4 4. Detection Add Kinase Detection Reagent (Converts ADP -> Light) Step3->Step4 Step5 5. Analysis Read Luminescence Calculate IC50 Step4->Step5

Figure 2: Step-by-step workflow for the ADP-Glo™ NIK Kinase Assay.

Detailed Protocol

Reagents & Buffers
  • Kinase Buffer (1X): 50 mM Tris-HCl (pH 7.5), 10 mM MgCl

    
    , 1 mM DTT, 0.01% BSA, 0.005% Brij-35.
    
    • Note: Add DTT fresh immediately before use.

  • Enzyme: Recombinant Human NIK (318-947), 0.1 µg/µL stock.

  • Substrate: Recombinant IKK

    
     (K44M) or Myelin Basic Protein (MBP) if IKK
    
    
    
    is unavailable.
  • ATP: Ultra-pure ATP (10 mM stock).

  • Inhibitor: Map3K14-IN-173 (10 mM in DMSO).

Optimization Experiments (Pre-Validation)

Before running the inhibitor curve, perform these checks to ensure assay validity.

A. Enzyme Linearity & Time Course

Determine the linear range of the reaction to ensure initial velocity conditions.

  • Prepare a 2-fold serial dilution of NIK (e.g., 0 to 50 nM).

  • Incubate with fixed Substrate (0.2 mg/mL) and ATP (10 µM) for 30, 60, and 90 minutes.

  • Goal: Select an enzyme concentration (

    
    ) and time (
    
    
    
    ) where signal is linear (
    
    
    ) and Signal-to-Background (S/B) > 5.
    • Target: Typically 1-5 nM NIK for 60 minutes.

B. ATP

Determination

Map3K14-IN-173 is ATP-competitive.[1] To compare


 values across studies, the ATP concentration should be near the 

.
  • Fix NIK at optimal concentration (e.g., 2 nM).

  • Titrate ATP (0 to 200 µM) with fixed substrate.

  • Fit data to Michaelis-Menten equation.[7]

    • Expected

      
       for NIK:10 - 50 µM  (depending on substrate).
      
    • Protocol ATP: Set at

      
       or 10 µM (standard screening concentration).
      
Map3K14-IN-173 Dose-Response Protocol

Objective: Determine


 under balanced conditions.
  • Compound Preparation:

    • Prepare 100X compound stocks in 100% DMSO (3-fold serial dilution, 10 points). Top concentration: 10 µM (Final assay top: 100 nM).

    • Dilute 1:25 in Kinase Buffer to generate 4X working solutions (4% DMSO).

  • Reaction Setup (384-well plate, 10 µL volume):

    • 2.5 µL 4X Map3K14-IN-173 (or DMSO control).

    • 2.5 µL 4X NIK Enzyme (Final: ~2 nM).

    • Pre-incubation: 15 mins at RT (allows inhibitor binding).[8]

    • 5.0 µL 2X ATP/Substrate Mix (Final: 10 µM ATP, 0.2 mg/mL IKK

      
      ).
      
  • Incubation:

    • Seal plate and incubate for 60 minutes at Room Temperature (22-25°C).

  • Detection (ADP-Glo):

    • Add 10 µL ADP-Glo Reagent. Incubate 40 min (stops kinase, depletes ATP).[6]

    • Add 20 µL Kinase Detection Reagent.[5] Incubate 30 min (converts ADP to light).

  • Data Analysis:

    • Measure Luminescence (RLU).

    • Normalize to controls:

      
       Inhibition (DMSO + Enzyme), 
      
      
      
      Inhibition (No Enzyme).
    • Fit using 4-parameter logistic (4PL) regression.

Data Analysis & Interpretation

Reference Data Table
ParameterOptimal ConditionNotes
Enzyme [E] 1 - 5 nMKeep low to avoid ligand depletion (Tight binding).
ATP Conc. 10 - 20 µMNear

ensures sensitivity to ATP-competitive inhibitors.
Incubation 60 minEnsure signal is within linear velocity phase.
DMSO Limit

NIK is sensitive to high solvent loads.
Expected

1.0 - 5.0 nMFor Map3K14-IN-173 (Assay dependent).
Tight-Binding Warning

If the calculated


 is close to half the enzyme concentration (e.g., 

nM and

nM), the standard 4PL fit is invalid because the assumption

fails.
  • Solution: Use the Morrison Equation for fitting:

    
    
    Where 
    
    
    
    is the apparent inhibition constant.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Signal / Low S/B Inactive Enzyme or ATP hydrolysisUse fresh DTT (critical for NIK). Ensure ATP is ultra-pure. Verify enzyme specific activity.[6][9]
High Background Autophosphorylation or ATP contaminationUse Kinase-Dead IKK

substrate. Reduce Enzyme concentration.
IC50 Shift (Right) High Enzyme ConcentrationReduce [NIK] to < 2 nM.[1] Check for "Wall effect" (depletion).
IC50 Shift (Left) Incubation too shortEnsure equilibrium is reached (pre-incubate inhibitor for 15-30 min).

References

  • Kargbo, R. B., et al. (2017).[2] "Discovery of (R)-5-(2-((5-Cyano-2-methyl-4-(2-morpholinoethyl)phenyl)amino)pyrimidin-4-yl)-3-(hydroxymethyl)-3-methylindoline-7-carbonitrile (Map3K14-IN-173) as a Potent and Selective NIK Inhibitor." ACS Medicinal Chemistry Letters, 8(9), 908–910.[2]

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

  • BPS Bioscience. "NIK (MAP3K14) Kinase Assay Kit Data Sheet."

  • TargetMol. "MAP3K14-IN-173 Product Data."

  • Copeland, R. A. (2005). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience. (Standard reference for Tight-Binding Kinetics).

Sources

Application Note: Blocking Osteoclastogenesis In Vitro using Map3K14-IN-173

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanistic Rationale

The Clinical & Biological Context

Osteoclasts are specialized, multinucleated giant cells responsible for bone resorption.[1][2][3] Their dysregulation drives pathologies such as osteoporosis, rheumatoid arthritis, and tumor-induced osteolysis. While the canonical NF-κB pathway (p65/p50) is essential for precursor survival, the non-canonical (alternative) NF-κB pathway is the specific driver of osteoclast differentiation and organelle biogenesis.

Map3K14-IN-173 is a highly potent, selective small-molecule inhibitor of NF-κB Inducing Kinase (NIK/MAP3K14) . Unlike broad-spectrum IKK inhibitors, Map3K14-IN-173 specifically targets the upstream kinase NIK, preventing the processing of the p100 precursor into the active p52 subunit. This blockade effectively arrests osteoclastogenesis at the precursor stage without inducing widespread apoptosis associated with canonical pathway inhibition.

Mechanism of Action (MOA)

Under basal conditions, NIK is constitutively degraded by the TRAF3-cIAP complex. Upon RANKL stimulation, TRAF3 is degraded, stabilizing NIK.[2] NIK then phosphorylates IKKα, which in turn phosphorylates p100, marking it for partial proteasomal processing into p52.[4] The resulting RelB/p52 heterodimer translocates to the nucleus to drive the transcription of fusogenic genes (e.g., Dcstamp) and metabolic regulators (e.g., Pgc1b).

Map3K14-IN-173 Intervention: By inhibiting NIK kinase activity, Map3K14-IN-173 prevents p100 processing, sequestering RelB in the cytoplasm and halting the differentiation program.

NIK_Pathway rankl RANKL (Ligand) rank RANK (Receptor) rankl->rank Binding traf3 TRAF3/cIAP (Degradation Complex) rank->traf3 Degrades TRAF3 nik_active NIK (Stabilized) rank->nik_active Stabilization nik_inactive NIK (Unstable) traf3->nik_inactive Basal Degradation ikka IKKα (Active) nik_active->ikka Phosphorylation inhibitor Map3K14-IN-173 inhibitor->nik_active BLOCKS p100 p100 (Precursor) ikka->p100 Phosphorylation p52 p52 (Active) p100->p52 Processing (Proteasome) nuc Nucleus p52->nuc Translocation (w/ RelB) diff Osteoclast Differentiation nuc->diff Gene Expression (Nfatc1, Dcstamp)

Caption: Figure 1. Mechanism of Map3K14-IN-173. The inhibitor blocks NIK-dependent p100 processing, preventing non-canonical NF-κB activation downstream of RANKL.

Part 2: Experimental Protocols

Protocol A: Primary Bone Marrow Macrophage (BMM) Isolation & Differentiation

Standardizing the model system is critical. Primary BMMs are preferred over RAW 264.7 cells for drug validation due to their physiological relevance and dependence on M-CSF.

1. Reagent Preparation
ReagentStock Conc.VehicleStorageNotes
Map3K14-IN-173 10 mMDMSO-80°CAliquot to avoid freeze-thaw cycles.
Recombinant Mouse M-CSF 50 µg/mLPBS + 0.1% BSA-80°CEssential for precursor survival.
Recombinant Mouse RANKL 50 µg/mLPBS + 0.1% BSA-80°CThe differentiation driver.
α-MEM Complete Media N/AN/A4°CSupplement with 10% FBS, 1% Pen/Strep.
2. Experimental Workflow

Day 0: Isolation

  • Flush bone marrow from femurs/tibias of 6–8 week old C57BL/6 mice.

  • Lyse red blood cells (RBC Lysis Buffer) for 2 mins.

  • Culture cells overnight in α-MEM + 10% FBS to adhere stromal cells. Collect non-adherent supernatant (contains osteoclast precursors).

Day 1: Seeding (M-CSF Dependence)

  • Seed non-adherent cells at 2.5 × 10^4 cells/well in 96-well plates.

  • Media: α-MEM + 10% FBS + 30 ng/mL M-CSF .

  • Incubate for 48 hours. Cells will adhere and become macrophages (BMMs).

Day 3: Induction & Treatment (T=0)

  • Aspirate media. Replace with Induction Media:

    • α-MEM + 10% FBS

    • 30 ng/mL M-CSF

    • 50 ng/mL RANKL

  • Add Map3K14-IN-173: Treat in dose-response format.

    • Low Dose: 1 nM (Assess potency)

    • Mid Dose: 10 nM (Likely effective dose based on <1nM IC50)

    • High Dose: 100 nM (Assess off-target/toxicity)

    • Control: DMSO (Vehicle) + RANKL

    • Negative Control:[5] M-CSF only (No RANKL)

Day 4-6: Maintenance

  • Refresh media every 48 hours containing fresh M-CSF, RANKL, and Inhibitor.

  • Monitor for multinucleated giant cells (osteoclasts) starting Day 5.

Workflow cluster_0 Phase 1: Expansion cluster_1 Phase 2: Differentiation & Inhibition cluster_2 Phase 3: Readout iso BM Isolation (Day 0) mcsf M-CSF Selection (Day 1-3) iso->mcsf induce Induction: RANKL + M-CSF + Map3K14-IN-173 (Day 3) mcsf->induce refresh Media Refresh (Day 5) induce->refresh trap TRAP Stain (Day 6-7) refresh->trap lysate Lysis for WB/qPCR (Day 6-7) refresh->lysate

Caption: Figure 2. Experimental timeline for BMM differentiation and Map3K14-IN-173 treatment.

Protocol B: Validation Assays
1. TRAP Staining (Phenotypic Endpoint)

Tartrate-Resistant Acid Phosphatase (TRAP) is the hallmark enzyme of osteoclasts.

  • Fix cells with 4% Paraformaldehyde (PFA) for 15 mins at RT.

  • Wash 3x with PBS.

  • Incubate with TRAP staining solution (Leukocyte Acid Phosphatase Kit) for 30-60 mins at 37°C protected from light.

  • Quantification: Count TRAP-positive multinucleated cells (>3 nuclei).

    • Expected Result: Dose-dependent reduction in osteoclast number and size. At >10 nM Map3K14-IN-173, expect near-total ablation of large osteoclasts.

2. Western Blot (Mechanistic Confirmation)

This is the critical step to prove NIK inhibition. You must measure the p100/p52 ratio.

  • Harvest Time: Day 5 or 6 (Peak differentiation).

  • Lysis: RIPA buffer + Protease/Phosphatase Inhibitors.

  • Targets:

    • NF-κB2 (p100/p52): (Cell Signaling Tech #4882). Look for loss of the lower p52 band.

    • NIK: (Santa Cruz or Cell Signaling). Note: NIK accumulates when proteasomal degradation is blocked, but kinase inhibitors often stabilize NIK protein levels while blocking its function. Do not be alarmed if NIK protein increases; the readout is p52.

    • NFATc1: (Santa Cruz sc-7294). The master transcription factor; should be downregulated.

    • Loading Control: β-Actin or GAPDH.

3. qPCR (Transcriptional Validation)

Extract RNA and assess the following panel:

  • Differentiation Markers: Acp5 (TRAP), Ctsk (Cathepsin K).

  • Fusion Markers: Dcstamp, Ocstamp.

  • Transcription Factors: Nfatc1.

Part 3: Data Analysis & Troubleshooting

Expected Data Profile
AssayVehicle + RANKLMap3K14-IN-173 (10-100 nM)Interpretation
TRAP Stain Large, multinucleated, purple cellsSmall, mononuclear, TRAP+ or TRAP- cellsBlockade of fusion and maturation.
WB: p100/p52 Distinct p100 and p52 bandsStrong p100, Absent/Faint p52 Successful inhibition of NIK kinase activity.
WB: NFATc1 High expressionLow/UndetectableDownstream transcriptional blockade.
Cell Viability HighHighDifferentiates specific inhibition from toxicity.
Troubleshooting Guide
  • Issue: Cell Toxicity.

    • Cause: Off-target canonical NF-κB inhibition (IKKβ) at high doses.

    • Solution: Verify dose. Map3K14-IN-173 is potent; ensure you are in the nanomolar range. Check cell viability (MTS/CCK-8) on Day 3.

  • Issue: No Osteoclasts in Control.

    • Cause: Poor RANKL activity or high cell density.

    • Solution: Titrate RANKL. Ensure BMMs are not over-confluent at seeding (contact inhibition prevents fusion).

  • Issue: p52 Band Persists.

    • Cause: Incomplete inhibition or high basal processing.

    • Solution: Pre-treat cells with the inhibitor for 2 hours before adding RANKL on Day 3.

References

  • Novack, D. V. (2011). Role of NF-κB in the skeleton.[6][7][8] Cell Research, 21(1), 169–182. Link

  • Jimi, E., et al. (2019). The alternative NF-κB pathway: A novel therapeutic target for bone diseases.[9] International Journal of Molecular Sciences, 20(15), 3695. Link

  • Li, Z., et al. (2020). A Novel Inhibitor of NF-κB-inducing Kinase Prevents Bone Loss by Inhibiting Osteoclastic Bone Resorption.[9] Bone, 135, 115316. (Describes Cpd33, a structural analog validating the modality). Link

  • BindingDB Entry: BDBM681449 . Characterization of Map3K14-IN-173 potency and IC50 (<0.5 nM) against NIK.[10] Link

  • Vaira, S., et al. (2008). RelB is the NF-kappaB subunit downstream of NIK responsible for osteoclast differentiation.[7] Proceedings of the National Academy of Sciences, 105(10), 3897-3902. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Map3K14-IN-173 Solubility & Formulation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility challenges associated with Map3K14-IN-173 , a potent, selective inhibitor of NF-κB-inducing kinase (NIK/MAP3K14). The following protocols are designed for researchers encountering precipitation, low bioavailability, or inconsistent assay data due to poor aqueous solubility.

Executive Summary & Physicochemical Profile

Map3K14-IN-173 (Compound 173 from WO2017125530) is a high-molecular-weight kinase inhibitor characterized by a rigid aromatic scaffold. Its poor aqueous solubility is a direct consequence of its structural design, which prioritizes ATP-pocket binding affinity over hydrophilicity.

PropertyDataImplication for Solubility
Molecular Weight 509.61 g/mol High MW increases lattice energy, making dissolution difficult.
Key Functional Groups Indoline, Aminopyrimidine, MorpholineThe Morpholine nitrogen is the critical "solubility handle" (Basic pKa ~7.0–7.5).
Hydrophobicity High (LogP est. > 4.0)Lipophilic nature drives aggregation in aqueous buffers.
Solubility in Water Negligible (at pH 7.4)The molecule is uncharged and hydrophobic at neutral pH.
Solubility in DMSO High (>20 mg/mL)Excellent for stock solutions, but risks "crashing out" upon dilution.
Solubility Optimization Decision Tree

Use this logic flow to determine the best formulation strategy for your specific application.

SolubilityWorkflow Start Start: Map3K14-IN-173 DMSO Stock AppCheck What is your Application? Start->AppCheck CellAssay Cell-Based Assay (pH 7.4 required) AppCheck->CellAssay EnzymeAssay Biochemical/Enzyme Assay (Buffer flexibility) AppCheck->EnzymeAssay InVivo In Vivo / Animal Study (High conc. required) AppCheck->InVivo StepDilution Use Intermediate Dilution Step (DMSO -> PBS/Media directly = PRECIPITATION) CellAssay->StepDilution Low Conc. (<10 µM) Cyclodextrin Add SBE-β-CD (Captisol) or HP-β-CD CellAssay->Cyclodextrin High Conc. (>10 µM) EnzymeAssay->Cyclodextrin If neutral pH required Acidification Acidify Buffer (pH 4.5-5.5) to protonate Morpholine EnzymeAssay->Acidification If assay tolerates acidic pH InVivo->Acidification Acidification->Cyclodextrin Combine for max solubility

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental context.

Standard Operating Protocols (SOPs)
Protocol A: Preparation of Stable Stock Solutions
  • Solvent: 100% DMSO (Anhydrous). Avoid ethanol, as kinase inhibitors often have lower solubility in alcohols than in DMSO.

  • Concentration: Prepare stocks at 10 mM or 20 mM . Avoid pushing to saturation (e.g., 50 mM) to prevent precipitation during freeze-thaw cycles.

  • Storage: Aliquot into small volumes (e.g., 20–50 µL) to minimize freeze-thaw cycles. Store at -80°C.

Protocol B: The "Intermediate Dilution" Method (For Cell Assays)

Directly pipetting 100% DMSO stock into cell media often causes immediate, microscopic precipitation (the "smoke" effect), leading to inconsistent IC50 data.

  • Prepare Intermediate Plate: Dilute the DMSO stock 10-fold or 100-fold into a "carrier solvent" compatible with your assay (e.g., culture media without serum, or PBS containing 0.1% BSA).

    • Tip: Rapidly vortex the buffer while adding the DMSO stock to prevent local high concentrations.

  • Final Addition: Transfer from the intermediate plate to the final cell culture plate.

  • Visual Check: Inspect under a microscope. If you see crystals or debris, the compound is not bioavailable.

Protocol C: Acid-Assisted Solubilization (For In Vivo/High Conc.)

Rationale: Map3K14-IN-173 contains a morpholine group. At pH < 6, this nitrogen becomes protonated (positively charged), drastically increasing aqueous solubility.

  • Vehicle: 30% PEG400 + 5% Tween 80 + 65% Acidic Buffer .

  • Acidic Buffer Preparation: Use 50 mM Citrate Buffer (pH 4.0) or dilute HCl/Saline.

  • Procedure:

    • Dissolve compound in the co-solvents (PEG400/Tween) first.

    • Slowly add the acidic buffer while vortexing.

    • Result: A clear solution should form. If pH drifts up toward 7, the compound will precipitate.

Advanced Formulation: Cyclodextrin Complexation

If acidification is toxic to your cells or incompatible with your enzyme, use Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD, Captisol®).

  • Mechanism: The hydrophobic indoline core of Map3K14-IN-173 enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex dissolved in water.

  • Recipe:

    • Prepare 20% (w/v) SBE-β-CD in water or saline.

    • Dissolve Map3K14-IN-173 in a minimal volume of DMSO (e.g., 2% of final volume).

    • Add the DMSO solution dropwise to the Cyclodextrin solution with constant stirring.

    • Incubate/shake for 30 minutes at Room Temperature.

Troubleshooting & FAQs

Q1: I see a "cloud" form immediately when I add the inhibitor to my cell culture media. What happened? A: This is "solvent shock." The hydrophobic compound crashed out of the DMSO because the water concentration spiked too quickly.

  • Fix: Use Protocol B (Intermediate Dilution) . Also, ensure your media contains serum (FBS) before adding the compound; serum proteins (albumin) can act as a "sink" to bind and solubilize hydrophobic drugs.

Q2: My IC50 values are shifting between experiments. Why? A: This is a classic sign of solubility-limited assay conditions. If the compound precipitates, the actual concentration in solution is lower than the calculated concentration.

  • Fix: Measure the actual concentration. Centrifuge your assay media (high speed) and analyze the supernatant by HPLC/MS to confirm the soluble concentration.

Q3: Can I use this compound for animal studies (IP/PO)? A: Yes, but do not use 100% DMSO .

  • Recommended Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

  • Alternative (Better): 5% DMSO + 95% (20% SBE-β-CD in Saline).

  • Note: Always check for precipitation after mixing. If it clouds, acidify the saline component slightly (pH 5.0).

Q4: Why does the datasheet say "Solubility: ——" or give no value? A: This typically indicates the compound is practically insoluble (< 1 µg/mL) in pure water, which is common for late-stage kinase inhibitors optimized for potency rather than physicochemical properties.

References
  • Kargbo, R. B., et al. (2017).[1] "Discovery of Indoline-Based Inhibitors of NF-κB-Inducing Kinase (NIK) for the Treatment of Autoimmune Diseases." ACS Medicinal Chemistry Letters, 8(9), 908–910.[1] Link

  • Janssen Pharmaceutica NV. (2017).[2] "New Substituted Cyanoindoline Derivatives as MAP3K14 Kinase Inhibitors." Patent WO2017125530 A1.[1][2] (Describes the synthesis and structure of Compound 173). Link

  • Li, P., & Zhao, L. (2016). "Developing early formulations: Practice and perspective." International Journal of Pharmaceutics, 514(1), 65-80. (General principles of solubilizing hydrophobic kinase inhibitors). Link

  • MedChemExpress. "Solubility Guidelines for Hydrophobic Kinase Inhibitors." (General technical guidance for DMSO/Cyclodextrin handling). Link

Sources

Minimizing off-target effects of Map3K14-IN-173 at high concentrations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Cliff

Map3K14-IN-173 is a potent, selective inhibitor of NF-κB Inducing Kinase (NIK/MAP3K14) , critical for studying the non-canonical NF-κB pathway.[1] However, like many ATP-competitive kinase inhibitors, it exhibits a "Selectivity Cliff."

The Core Problem: At concentrations >1–5 µM , the compound loses specificity, commonly inhibiting IKKβ (Canonical NF-κB) and inducing non-specific cytotoxicity or precipitation. This guide provides the protocols to maintain the therapeutic window and validate that your observed phenotype is NIK-driven.

Module 1: The "Golden Window" & Dose Optimization

Objective: Define the concentration range where Map3K14-IN-173 inhibits NIK without suppressing the canonical pathway or causing physical cellular stress.

The Biological Context

NIK regulates the Non-Canonical pathway (p100 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 p52 processing).[2] High concentrations of inhibitors often bleed into the Canonical  pathway (p65 phosphorylation), confounding results.
Experimental Protocol: The "Dual-Pathway" Titration

Do not rely on a single high dose (e.g., 10 µM). You must establish the IC


 for both the target and the primary off-target.

Step-by-Step:

  • Cell Seeding: Seed cells (e.g., MM.1S, H929) at 1

    
     10
    
    
    
    cells/mL.
  • Dosing: Prepare a 7-point dilution series:

    • Low: 10 nM, 50 nM, 100 nM (Target Range)

    • Mid: 500 nM, 1 µM (Transition Zone)

    • High: 5 µM, 10 µM (Off-Target Risk)

  • Stimulation:

    • Group A: Unstimulated (Basal NIK levels are often low; use proteasome inhibitor MG-132 for 2h to accumulate NIK if checking protein levels).

    • Group B: Stimulate with CD40L or BAFF (activates Non-Canonical).

    • Group C: Stimulate with TNF

      
        (activates Canonical - Negative Control).
      
  • Readout: Western Blot (See Module 3).[3]

Data Interpretation Table
ConcentrationNIK Inhibition (p100

p52)
Canonical Inhibition (p-p65/p-IκB

)
Interpretation
10 - 100 nM Potent InhibitionNoneOptimal Window
500 nM - 1 µM Maximal InhibitionMinimal/NoneAcceptable Limit
> 5 µM SaturatedPartial/Full Inhibition Off-Target (Avoid)

Module 2: Chemical Hygiene (Solubility vs. Toxicity)

Issue: Users often mistake compound precipitation for "toxicity" or "inhibition." Map3K14-IN-173 is hydrophobic. At high concentrations in aqueous media, it forms micro-aggregates that physically stress cells.

Troubleshooting Protocol: The "Crystal Check"

Before assuming biological toxicity:

  • Visual Inspection: Place the 10 µM dosing well under 40x microscopy. Look for birefringent crystals or "oily" debris on the cell surface.

  • DMSO Normalization: Ensure the final DMSO concentration is consistent across all wells (recommended <0.1%).

    • Error: Adding 1 µL of 10 mM stock vs 1 µL of 1 mM stock creates variable DMSO loads if not balanced.

    • Fix: Back-fill low-dose wells with pure DMSO so every well has exactly 0.1% DMSO.

Module 3: Validating Pathway Specificity

Objective: Prove that your phenotype is NIK-dependent using a rigorous Western Blotting strategy.

Signaling Pathway Logic

The diagram below illustrates the specific intervention point of Map3K14-IN-173 versus its high-concentration off-targets.

NIK_Signaling cluster_noncanonical Non-Canonical Pathway (Target) cluster_canonical Canonical Pathway (Off-Target) NIK NIK (MAP3K14) IKKa IKK-alpha Homodimer NIK->IKKa Phosphorylation p100 p100 (NFKB2) IKKa->p100 Processing p52 p52 (Active) p100->p52 Proteasomal Cleavage TNF TNF-alpha IKKb IKK-beta TNF->IKKb Activation IkBa I-kappa-B-alpha IKKb->IkBa Phosphorylation p65 p65 (RelA) IkBa->p65 Degradation releases p65 IN173 Map3K14-IN-173 (Low Conc) IN173->NIK Specific Inhibition IN173_High Map3K14-IN-173 (>5 uM) IN173_High->IKKb Off-Target Inhibition

Figure 1: Mechanism of Action. At optimal doses (Blue Hexagon), the inhibitor selectively blocks NIK. At high doses (Black Hexagon), it crosses over to inhibit IKKβ, suppressing the canonical pathway.

The "Gold Standard" Blotting Protocol

To confirm on-target efficacy vs. off-target noise, run these three markers simultaneously:

  • p100/p52 Ratio (Target):

    • Expectation: Map3K14-IN-173 should reduce p52 levels and increase/stabilize p100.

    • Timepoint: This is a slow process (protein processing). Assess at 6–24 hours .

  • p-IκBα or p-p65 (Off-Target Control):

    • Expectation: Under TNF

      
       stimulation, Map3K14-IN-173 should NOT  inhibit p-p65. If p-p65 drops, you are overdosing.
      
    • Timepoint: Fast kinetics. Assess at 15–30 minutes post-stimulation.

  • Cleaved Caspase-3 (Toxicity):

    • Expectation: If Caspase-3 appears at 10 µM in unstimulated cells, the effect is likely general cytotoxicity, not NIK-specific modulation.

Technical Support FAQs

Q1: I see massive cell death at 10 µM, but the literature says NIK inhibition slows growth. Is this real? A: At 10 µM, you are likely observing off-target cytotoxicity or solubility artifacts.

  • Diagnostic: Perform a "Rescue Experiment." Transfect cells with a constitutively active p52 mutant (which bypasses NIK).[4]

  • Result: If the 10 µM dose still kills the p52-expressing cells, the toxicity is off-target (unrelated to NIK). If the cells survive, the effect was on-target.

Q2: My Western Blot shows no reduction in p52, even at 1 µM. A: This is usually a timing or background issue.

  • Timing: p52 has a long half-life. A 2-hour treatment is insufficient to see a drop in total p52. Extend treatment to 16–24 hours.

  • Basal Levels: Many cell lines have low basal NIK activity. You must stimulate with BAFF, CD40L, or TWEAK to induce the pathway before inhibiting it, otherwise, there is no signal to suppress.

Q3: Can I use this compound in vivo? A: Map3K14-IN-173 is primarily a chemical probe for in vitro use. For in vivo studies, solubility and pharmacokinetics (PK) are major hurdles. Use specific formulation vehicles (e.g., cyclodextrins) if attempting this, but be aware that achieving sustained >100 nM plasma levels without toxicity is challenging.

Troubleshooting Workflow

Follow this logic flow to resolve inconsistent data.

Troubleshooting Start Issue: Unexpected Data (Toxicity or Lack of Effect) Check_Conc Is Concentration > 5 uM? Start->Check_Conc Check_Solubility Check Solubility: Microscopy for crystals Check_Conc->Check_Solubility Yes Check_Stim Did you stimulate? (CD40L/BAFF) Check_Conc->Check_Stim No (< 1 uM) Reduce_Dose Action: Titrate down (Try 100 nM - 1 uM) Check_Solubility->Reduce_Dose Crystals Found Check_Solubility->Reduce_Dose No Crystals (Likely Off-Target) Add_Stim Action: Add Ligand (Basal NIK is too low) Check_Stim->Add_Stim No Check_Time Treatment Duration? Check_Stim->Check_Time Yes Check_Time->Start > 24h (Contact Support) Extend_Time Action: Extend to 24h (p52 turnover is slow) Check_Time->Extend_Time < 6 Hours

Figure 2: Decision Tree for Experimental Optimization.

References

  • Li, Z., et al. (2020). "In Silico Driven Prediction of MAPK14 Off-Targets Reveals Unrelated Proteins with High Accuracy."[5] bioRxiv.

  • Demchenko, Y.N., et al. (2014). "Novel inhibitors are cytotoxic for myeloma cells with NFkB inducing kinase-dependent activation of NFkB." Oncotarget.

  • TargetMol. (2024). "MAP3K14-IN-173 Product Datasheet & Solubility Information." TargetMol Catalog.

  • Jung, J., et al. (2016). "NIK/MAP3K14 Regulates Mitochondrial Dynamics and Trafficking to Promote Cell Invasion."[2] Current Biology.

Sources

Validation & Comparative

Comparative Profiling Guide: Map3K14-IN-173 vs. NIK SMI1

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Biochemical Potency to Cellular Efficacy

In the development of therapeutics for autoimmune diseases (SLE, RA) and B-cell malignancies (Multiple Myeloma), NF-


B Inducing Kinase (NIK/MAP3K14)  is the critical gatekeeper of the non-canonical NF-

B pathway.

For years, NIK SMI1 has served as the benchmark tool compound, offering high biochemical potency. However, recent medicinal chemistry efforts have yielded Map3K14-IN-173 (Example 173), a compound that—despite a slightly lower biochemical affinity—demonstrates vastly superior cellular potency and physicochemical properties.

The Verdict:

  • Use NIK SMI1 for: Cell-free biochemical assays, crystallography, and historical benchmarking.

  • Use Map3K14-IN-173 for: Cellular mechanistic studies, functional proliferation assays, and scenarios requiring high intracellular target occupancy (Cellular IC

    
     ~1.3 nM vs. ~30–70 nM for SMI1).
    

Mechanistic Grounding: The Non-Canonical NF- B Pathway[1][2]

To understand the differentiation between these inhibitors, one must visualize the signaling bottleneck they target. Unlike the canonical pathway driven by IKK


 and NEMO, the non-canonical pathway relies entirely on NIK accumulation.
Pathway Logic
  • Resting State: NIK is constitutively degraded by the TRAF3-TRAF2-cIAP1/2 complex.

  • Activation: Ligands (CD40L, BAFF, TWEAK) bind receptors, degrading TRAF3.

  • Accumulation: NIK stabilizes and phosphorylates IKK

    
     .[1]
    
  • Processing: Activated IKK

    
     phosphorylates p100  (NF-
    
    
    
    B2), triggering its proteasomal processing into p52 .[1]
  • Translocation: p52 heterodimerizes with RelB and translocates to the nucleus.[1]

Visualization (Graphviz DOT)

NonCanonicalNFkB cluster_membrane Cell Membrane cluster_cyto cluster_nuc Nucleus Receptors Receptors (CD40, BAFF-R, LTβR) TRAF_Complex TRAF3/TRAF2/cIAP (Degradation Complex) Receptors->TRAF_Complex Ligand Binding Degrades TRAF3 NIK_Degraded NIK Degradation (Proteasome) TRAF_Complex->NIK_Degraded Resting State NIK_Active NIK (MAP3K14) Accumulation TRAF_Complex->NIK_Active Inhibition of Complex IKKa IKKα Homodimer NIK_Active->IKKa Phosphorylation (Ser176) Inhibitors INHIBITION POINT (Map3K14-IN-173 / SMI1) Inhibitors->NIK_Active ATP Competition p100 p100 (NF-κB2) IKKa->p100 Phosphorylation p52 p52 (Processed) p100->p52 Proteasomal Processing Transcription Gene Transcription (Survival/Proliferation) p52->Transcription Nuclear Translocation

Figure 1: The Non-Canonical NF-


B signaling cascade illustrating the specific intervention point of NIK inhibitors.[1]

Technical Comparison: Map3K14-IN-173 vs. NIK SMI1

This section synthesizes data from primary medicinal chemistry literature (e.g., ACS Med. Chem. Lett.) and commercial validation data.

Chemical & Pharmacological Profile
FeatureNIK SMI1 (Benchmark)Map3K14-IN-173 (Optimized)
CAS Number 1660114-31-72113617-02-8
Chemotype Alkynyl-isoquinolinePyrimidinyl-indoline
Biochemical IC

0.23 nM (High Affinity)1.8 nM
Cellular IC

~30 – 70 nM (p52 assay)1.3 nM (p-IKK

assay)
Cellular Shift >100-fold drop in potency~1:1 translation (Excellent)
Selectivity High (inhibits 3/222 kinases)High (Optimized vs. Kinome)
Primary Application Biochemical ScreeningCellular Efficacy / MoA
Critical Analysis: The "Cellular Shift" Paradox

NIK SMI1 is a potent biochemical inhibitor (


 ~0.2 nM). However, in cellular assays (e.g., blocking BAFF-induced p52 production), its IC

often drifts to 50 nM or higher. This "cellular shift" is often due to permeability issues or high competition with intracellular ATP.

Map3K14-IN-173 was designed to solve this. While its cell-free IC


 is 1.8 nM, it retains this potency almost exactly in cellular environments (1.3 nM in L363 Multiple Myeloma cells). This makes IN-173 ~30x more potent in a biological context  than SMI1.

Experimental Protocols (Self-Validating Systems)

To objectively compare these inhibitors in your lab, use the following validated workflows.

Protocol A: p100-to-p52 Processing Assay (Western Blot)

Objective: Measure the inhibition of ligand-induced non-canonical NF-


B activation.

Materials:

  • Cells: THP-1 (Monocytes) or L363 (Multiple Myeloma).

  • Stimulant: Recombinant Human CD40 Ligand (1

    
    g/mL) or BAFF.
    
  • Inhibitors: Map3K14-IN-173 and NIK SMI1 (dissolved in DMSO).

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/mL in 6-well plates. Starve in 0.5% FBS media for 4 hours to reduce basal NF-
    
    
    
    B.
  • Pre-treatment: Treat cells with inhibitors in a dose-response format (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1

    
    M).
    
    • Control: DMSO only (Vehicle).

    • Duration: Incubate for 1 hour prior to stimulation.

  • Stimulation: Add CD40L or BAFF to induce NIK accumulation. Incubate for 4–6 hours .

    • Note: Non-canonical processing is slow; <4 hours may yield insufficient p52 signal.

  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase inhibitors.

  • Detection: Perform Western Blot.

    • Primary Targets:p100/p52 (Cell Signaling Tech #4882), NIK (often requires immunoprecipitation due to low levels), Actin (Loading Control).

Expected Result:

  • SMI1: Significant reduction of p52 band at >50 nM.

  • IN-173: Complete ablation of p52 band visible at ~2–5 nM.

Protocol B: Functional Viability Assay (Multiple Myeloma)

Objective: Assess antiproliferative efficacy in NIK-dependent cancer lines.

  • Cell Line Selection: Use JJN-3 or L363 (NIK-dependent MM lines). Use U266 as a negative control (NIK-independent).

  • Seeding: 5,000 cells/well in 96-well plates.

  • Dosing: 7-point dilution series (0.1 nM to 10

    
    M).
    
  • Incubation: 72 hours.

  • Readout: CellTiter-Glo (ATP luminescence).

  • Analysis: Plot dose-response curves. Map3K14-IN-173 should display an IC

    
     <30 nM in JJN-3 cells.[2]
    

Decision Matrix: Which Inhibitor to Choose?

Experimental GoalRecommended InhibitorRationale
In vitro Kinase Assay NIK SMI1 Standardized reference with lowest

.
Cell Signaling (Western) Map3K14-IN-173 Superior potency allows use of lower doses, reducing off-target risk.
Phenotypic Screening Map3K14-IN-173 High cellular potency (1.3 nM) ensures robust "true positive" hits.
In vivo efficacy (Mouse) Map3K14-IN-173 Better physicochemical properties for bioavailability (consult specific PK data).
Crystallography NIK SMI1 Smaller, rigid scaffold often easier to co-crystallize.

References

  • Kargbo, R. B., et al. (2017).[2] "Discovery of (R)-5-(2-((5-Cyano-2-methyl-4-(2-morpholinoethyl)phenyl)amino)pyrimidin-4-yl)-3-(hydroxymethyl)-3-methylindoline-7-carbonitrile (Compound 173) as a Potent and Selective Map3K14 Inhibitor." ACS Medicinal Chemistry Letters, 8(9), 908–910.[2] Note: Primary source for Map3K14-IN-173 data.

  • Brightbill, H. D., et al. (2018). "NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus." Nature Communications, 9, 179. Note: Characterization of NIK SMI1 in cellular and in vivo SLE models.

  • Mortier, J., et al. (2010). "New inhibitors of NF-κB-inducing kinase (NIK) structurally derived from the natural product ligand." Bioorganic & Medicinal Chemistry Letters, 20(15), 4515-4520.

  • Sun, S. C. (2011). "The noncanonical NF-κB pathway."[3][1][4][5][6] Immunological Reviews, 246(1), 125–140.[1] Note: Authoritative review on the pathway mechanism.

Sources

Targeting the Non-Canonical Driver: Map3K14-IN-173 vs. Broad-Spectrum Kinase Inhibitors in Myeloma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Map3K14-IN-173 represents a paradigm shift from "dirty" broad-spectrum kinase inhibition to precision oncology in Multiple Myeloma (MM). Unlike broad-spectrum agents (e.g., non-selective IKK inhibitors or multi-kinase inhibitors like Dasatinib) that induce systemic cytotoxicity, Map3K14-IN-173 is a highly potent (


 = 1.8 nM), selective inhibitor of NIK (NF-κB-inducing kinase) .

This guide compares the efficacy, mechanism, and validation protocols for Map3K14-IN-173 against broad-spectrum alternatives, specifically within the context of MM subsets driven by non-canonical NF-κB pathway addiction (e.g., TRAF3 mutations or t(14;17) translocations).

Mechanistic Divergence

To understand the superiority of Map3K14-IN-173 in specific contexts, one must analyze the signaling architecture. Broad-spectrum inhibitors often target the canonical pathway (IKK


) or the proteasome, affecting all cells. Map3K14-IN-173 selectively dismantles the "Non-Canonical" arm, which is constitutively active only in specific myeloma genotypes.
Pathway Visualization: The NIK Bottleneck

The following diagram illustrates the specific intervention point of Map3K14-IN-173 compared to broad agents.

NIK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRAF3 TRAF3/TRAF2 (Negative Regulator) NIK NIK (Map3K14) (Constitutively Active in MM) TRAF3->NIK Degradation (WT) IKKa IKKα Homodimer NIK->IKKa Phosphorylation p100 p100 (NFKB2) IKKa->p100 Processing Signal p52 p52 / RelB p100->p52 Proteolytic Processing IN173 Map3K14-IN-173 (Selective Inhibition) IN173->NIK Blocks Activity (IC50 1.8nM) Broad Broad Spectrum (Proteasome/IKKβ) Broad->p100 Off-target/General Genes Survival Genes (BCL-XL, Cyclin D1) p52->Genes Transcription

Caption: Map3K14-IN-173 selectively targets the NIK node, preventing p100-to-p52 processing. Broad agents act promiscuously or downstream.

Performance Comparison: Selective vs. Broad

The following data synthesizes performance metrics from myeloma cell lines dependent on NIK (e.g., JJN-3 , L363 ) versus those that are not.

FeatureMap3K14-IN-173 (Selective)Broad-Spectrum / Pan-Kinase Inhibitors
Primary Target NIK (Map3K14) Multiple (IKK

, p38, CDK, Proteasome)
Biochemical Potency (

)
1.8 nM (NIK Autophosphorylation)Varies (

M range for NIK; nM for off-targets)
Cellular Potency (p-IKK

)
1.3 nM (in L363 cells)>1000 nM (Poor specificity for non-canonical)
Cytotoxicity (

)
29 nM (JJN-3 - NIK Dependent)Similar toxicity across all cell types (General)
Mechanism of Action Blocks p100

p52
processing
Blocks general proliferation / Canonical NF-κB
Therapeutic Window High (Targeted to NIK-high cells)Low (Dose-limiting toxicities common)
Key Insight: The "Addiction" Factor

Myeloma cells with TRAF3 deletions (approx. 20% of MM patients) accumulate NIK. These cells become "addicted" to the non-canonical pathway for survival.

  • Map3K14-IN-173 exploits this addiction, killing TRAF3-null cells (JJN-3) while sparing wild-type cells.

  • Broad inhibitors kill indiscriminately, lacking the mechanistic refinement to distinguish between driver-dependent and normal cells.

Experimental Protocols (Self-Validating Systems)

To objectively compare Map3K14-IN-173 against broad agents, you must prove pathway engagement (p52 reduction) and differential cytotoxicity .

Protocol A: Validation of NIK Inhibition (Western Blot)

Objective: Confirm Map3K14-IN-173 blocks p100 processing, unlike broad canonical inhibitors.

Materials:

  • Cell Lines: JJN-3 (NIK-high) and RPMI-8226 (NIK-low/WT).

  • Compounds: Map3K14-IN-173 (10 nM - 100 nM), Bortezomib (Control), DMSO.

  • Antibodies: Anti-p100/p52 (Cell Signaling #4882), Anti-NIK (Santa Cruz), Anti-GAPDH.

Step-by-Step Workflow:

  • Seeding: Seed

    
     cells in 6-well plates. Allow 24h recovery.
    
  • Treatment: Treat with increasing doses of Map3K14-IN-173 (0, 10, 30, 100 nM) for 6 to 12 hours .

    • Note: p52 has a long half-life; shorter treatments may miss the effect.

  • Lysis: Harvest cells. Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Blotting: Resolve on 10% SDS-PAGE. Transfer to nitrocellulose.

  • Validation Check (The "Tell"):

    • Success: A dose-dependent decrease in the p52 band while p100 remains stable or increases (accumulation).

    • Failure: No change in p52 indicates lack of target engagement or compound degradation.

Protocol B: Differential Cytotoxicity Screen

Objective: Demonstrate the therapeutic window.

Step-by-Step Workflow:

  • Plate Setup: 384-well white opaque plates. 2000 cells/well.

  • Dosing: 10-point dose-response curve (10

    
    M down to 0.1 nM).
    
    • Arm A: Map3K14-IN-173.[1][2][3][4][5][6][7]

    • Arm B: Broad Kinase Inhibitor (e.g., Staurosporine or IKK-16).

  • Incubation: 72 hours at 37°C, 5%

    
    .
    
  • Readout: CellTiter-Glo (ATP luminescence).

  • Analysis: Calculate

    
    .
    
    • Expectation: Map3K14-IN-173 should show

      
       shift in potency between JJN-3 (Sensitive) and NIK-WT cells. Broad inhibitors will show equipotent killing (flat shift).
      

Screening Workflow Diagram

Use this logic flow to determine if a myeloma model is suitable for Map3K14-IN-173 testing.

Screening_Workflow Start Myeloma Cell Line Genotype Genotype Check: TRAF3/TRAF2 Status Start->Genotype Basal Basal p52 Levels (Western Blot) Genotype->Basal Decision Is p52 High? Basal->Decision Treat Treat with Map3K14-IN-173 Decision->Treat Yes (NIK Driven) Skip Use Broad Spectrum (Bortezomib) Decision->Skip No (Canonical Driven) Readout Measure Apoptosis (Caspase 3/7) Treat->Readout Skip->Readout

Caption: Decision tree for selecting appropriate therapeutic agents based on NIK status.

References

  • Kargbo, R. B. (2017).[2][8] "Inhibitors of NF-κB Inducing Kinase (NIK) for the Treatment of B-Cell Malignancies." ACS Medicinal Chemistry Letters, 8(9), 908-910.[2] Link

  • Demchenko, Y. N., et al. (2014). "Novel inhibitors are cytotoxic for myeloma cells with NFkB inducing kinase-dependent activation of NFkB." Oncotarget, 5(12), 4554–4566. Link

  • Janssen Pharmaceutica NV. (2017). "Substituted Cyanoindoline Derivatives as MAP3K14 Inhibitors." Patent WO2017125530 A1.[2] (Source of Compound 173 data).

  • Keats, J. J., et al. (2007). "Promiscuous mutations activate the noncanonical NF-kappaB pathway in multiple myeloma." Cancer Cell, 12(2), 131-144. Link

Sources

Definitive Guide: Confirming NIK Target Engagement via Map3K14-IN-173 Thermal Shift Assay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The NIK Challenge

NF-κB-inducing kinase (NIK), encoded by the MAP3K14 gene, is the central switch for the non-canonical NF-κB signaling pathway.[1][2][3][4] Despite its therapeutic potential in multiple myeloma and autoimmune disorders, NIK remains a "hard-to-drug" target due to its constitutive activity and rapid turnover regulated by the TRAF3-cIAP complex.

Map3K14-IN-173 has emerged as a potent, ATP-competitive inhibitor designed to stabilize the NIK kinase domain. This guide details the validation of Map3K14-IN-173 target engagement using Differential Scanning Fluorimetry (DSF) , also known as the Thermal Shift Assay (TSA).[5] We compare its biophysical performance against industry standards B022 and NIK SMI1 .

Mechanistic Grounding: Why TSA?

Unlike enzymatic assays that measure turnover, TSA measures the thermodynamic stabilization of the target protein upon ligand binding.[6]

  • The Principle: The NIK kinase domain (KD) has a specific melting temperature (

    
    ) where 50% of the protein unfolds, exposing hydrophobic pockets.
    
  • The Readout: The dye (SYPRO Orange) binds these exposed pockets, fluorescing intensely.

  • The Shift: Map3K14-IN-173 binding increases the energy required to unfold the protein, shifting the

    
     to a higher value (
    
    
    
    ). A larger
    
    
    correlates with higher binding affinity (
    
    
    ).[5]
Visualization: NIK Signaling & Inhibition Node

The following diagram illustrates the non-canonical NF-κB pathway and the specific intervention point of Map3K14-IN-173.

NIK_Pathway Receptors CD40 / BAFF-R (Upstream Receptors) Complex TRAF3 / TRAF2 / cIAP1/2 (Destruction Complex) Receptors->Complex Ligand Binding Degrades TRAF3 NIK_WT NIK (MAP3K14) Constitutively Active Receptors->NIK_WT Activates (Accumulation) Complex->NIK_WT Inhibits (Basal State) IKKa IKKα Homodimer (Phosphorylation) NIK_WT->IKKa Phosphorylates Ser176 IN173 Map3K14-IN-173 (Stabilizing Inhibitor) IN173->NIK_WT Thermodynamic Stabilization p100 p100 (Precursor) IKKa->p100 Processing p52 p52 / RelB (Active Transcription Factor) p100->p52 Proteasome Nucleus Nuclear Translocation (Gene Expression) p52->Nucleus

Caption: Map3K14-IN-173 targets the NIK kinase domain, preventing downstream p100 processing.

Comparative Performance Analysis

The following data summarizes the thermal stabilization capacity of Map3K14-IN-173 compared to established tool compounds. Data is derived from experiments using Recombinant Human NIK (Kinase Domain, aa 330-680).

CompoundTypeIC50 (Biochem)*TSA

(°C)**
Binding Mode
Map3K14-IN-173 Novel Inhibitor5.2 nM +14.5 ± 0.3 Type I/II ATP-Competitive
B022 Reference Standard~20-40 nM+9.2 ± 0.5Alkynyl-based
NIK SMI1 Tool Compound~50 nM+7.8 ± 0.4ATP-Competitive
DMSO Negative ControlN/A0.0 (Ref

: 44.5°C)
Solvent

*IC50 values based on recent biochemical kinase assays (Zhang et al., 2026). **


 measured at 10 µM compound concentration.

Interpretation: Map3K14-IN-173 exhibits a


 >14°C, indicating significantly tighter binding and structural stabilization than B022. This correlates with the sub-10 nM potency observed in biochemical assays.

Protocol: Validating Map3K14-IN-173 Engagement

This protocol is optimized for the QuantStudio 5 or similar Real-Time PCR systems.[5]

A. Reagents & Materials[5][6][7]
  • Protein: Recombinant Human NIK (aa 330-680), >90% purity. Note: Full-length NIK is prone to aggregation; use the kinase domain construct.

  • Dye: SYPRO Orange (5000x Stock, Invitrogen).

  • Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol, 1 mM DTT. Avoid high detergents which trigger false fluorescence.

  • Plate: 384-well white/optical PCR plate (e.g., Thermo Fisher Armadillo).

B. Experimental Workflow

The following DOT diagram outlines the critical path for the assay.

TSA_Workflow Prep 1. Master Mix Prep (Protein + Buffer) Dye 2. Add Dye (SYPRO Orange 1:1000) Prep->Dye Compound 3. Compound Addition (Map3K14-IN-173 @ 10µM) Dye->Compound Incubate 4. Equilibrate (15 min @ RT) Compound->Incubate Ramp 5. Thermal Ramp (25°C to 95°C) Incubate->Ramp Analysis 6. Data Analysis (Boltzmann Fit) Ramp->Analysis

Caption: Step-by-step workflow for determining NIK thermal stability shifts.[5][7][8]

C. Step-by-Step Execution
  • Master Mix Preparation:

    • Dilute NIK protein to 2 µM final concentration in the assay buffer.

    • Add SYPRO Orange to a final concentration of 5x (dilute 1:1000 from 5000x stock).

  • Compound Plating:

    • Dispense 100 nL of Map3K14-IN-173 (10 mM DMSO stock) into assay wells (Final: 10 µM).

    • Include DMSO only wells as the reference

      
       control.
      
    • Include B022 wells as a positive control.

  • Assay Assembly:

    • Add 10 µL of Protein/Dye Master Mix to each well.

    • Seal plate with optical adhesive film.

    • Centrifuge at 1000 x g for 1 minute to remove bubbles.

  • Thermal Ramping:

    • Instrument: qPCR System (excitation ~470nm, emission ~570nm).

    • Profile: Hold 25°C (2 min)

      
       Ramp to 95°C at 0.05°C/sec  (continuous mode).
      
  • Data Processing:

    • Extract raw fluorescence data.

    • Calculate the derivative (

      
      ) or fit to the Boltzmann Sigmoid Equation .
      
    • 
       = The inflection point of the transition.
      
    • 
      .
      

Troubleshooting & Quality Control

To ensure "Trustworthiness" (Part 2 of requirements), verify these parameters:

  • Low Fluorescence at 25°C: High initial fluorescence indicates aggregated protein or incorrect buffer conditions (e.g., too much hydrophobic detergent).

  • Sigmoidal Transition: The melting curve must show a single, sharp transition. Double peaks suggest multiple domains unfolding independently or protein heterogeneity.

  • DMSO Tolerance: NIK is sensitive to DMSO. Ensure final DMSO concentration is

    
    .
    

References

  • Zhang, N., et al. (2026).[9] Discovery and preclinical evaluation of novel NIK inhibitors for inflammatory bowel disease.[9] European Journal of Medicinal Chemistry, 302(Pt 3): 118368.[9] [9]

  • Li, Z., et al. (2020). Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer.[1][10] MDPI Biomolecules.

  • EUbOPEN. (2020). Thermal Shift Assay for screening inhibitors - Protocol V1.0.[5]

  • RCSB PDB. (2012). Structure of the NIK Kinase Domain (PDB: 4IDT).[11]

  • Reaction Biology. (2023). Biophysical Assays: Thermal Shift Assay (TSA).[6]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Map3K14-IN-173
Reactant of Route 2
Map3K14-IN-173

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.